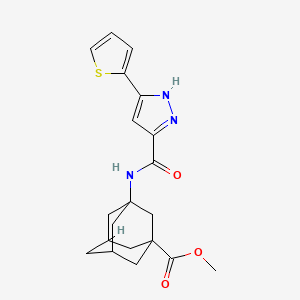
3-Azidopyridine-2-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azidopyridine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of azides Azides are known for their high reactivity and are commonly used in organic synthesis, particularly in the formation of nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-azidopyridine-2-carboxylic acid hydrochloride typically involves the introduction of an azide group into a pyridine ring. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative reacts with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of 3-azidopyridine-2-carboxylic acid hydrochloride may involve continuous flow processes to ensure safety and efficiency, given the potentially explosive nature of azides. The use of automated systems and controlled reaction conditions helps in scaling up the production while minimizing risks.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Azidopyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of substituted pyridine derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or triphenylphosphine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.
Cycloaddition: Alkynes, copper(I) catalysts, room temperature.
Reduction: Hydrogen gas, palladium catalyst, or triphenylphosphine.
Major Products:
Substituted Pyridines: Formed through nucleophilic substitution.
Triazoles: Formed through cycloaddition reactions.
Aminopyridines: Formed through reduction of the azide group.
Applications De Recherche Scientifique
3-Azidopyridine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex nitrogen-containing heterocycles.
Biology: Employed in the study of enzyme mechanisms and as a precursor for bioorthogonal labeling reagents.
Medicine: Investigated for its potential use in drug discovery, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-azidopyridine-2-carboxylic acid hydrochloride largely depends on the specific application and the chemical reactions it undergoes. In cycloaddition reactions, the azide group acts as a dipole, reacting with dipolarophiles like alkynes to form stable triazole rings. In biological systems, the azide group can be selectively targeted and modified, allowing for precise labeling and tracking of biomolecules.
Comparaison Avec Des Composés Similaires
2-Azidopyridine: Another azide-containing pyridine derivative with similar reactivity but different substitution patterns.
4-Azidopyridine: Similar in structure but with the azide group at a different position on the pyridine ring.
3-Azidopyridine: Lacks the carboxylic acid group but shares the azide functionality.
Uniqueness: 3-Azidopyridine-2-carboxylic acid hydrochloride is unique due to the presence of both the azide and carboxylic acid groups, which provide distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
2138111-99-4; 2378502-59-9 |
|---|---|
Formule moléculaire |
C6H5ClN4O2 |
Poids moléculaire |
200.58 |
Nom IUPAC |
3-azidopyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H4N4O2.ClH/c7-10-9-4-2-1-3-8-5(4)6(11)12;/h1-3H,(H,11,12);1H |
Clé InChI |
KVKRYRTWQVBVFM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)C(=O)O)N=[N+]=[N-].Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2987875.png)
![Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2987876.png)
![2-(benzylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2987877.png)


![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2987881.png)
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2987883.png)
![Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate](/img/structure/B2987885.png)
![methyl 3-{[(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2987887.png)
![N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2987888.png)
![Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B2987893.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2987894.png)
![2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B2987896.png)

